molecular formula C16H13NO3S2 B2789080 N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide CAS No. 896290-68-9

N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide

Cat. No.: B2789080
CAS No.: 896290-68-9
M. Wt: 331.4
InChI Key: WDJPWXMFAPDVIV-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide typically involves the reaction of 1-benzothiophene-5-amine with 3-methylsulfonylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide
  • N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide

Uniqueness

N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-22(19,20)14-4-2-3-12(10-14)16(18)17-13-5-6-15-11(9-13)7-8-21-15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJPWXMFAPDVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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